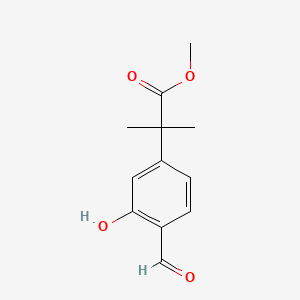

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,11(15)16-3)9-5-4-8(7-13)10(14)6-9/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQRONKWJGAWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)C=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Phenolic Hydroxyl Group

The 3-hydroxyphenyl starting material is typically protected as a methoxy derivative using methyl iodide or dimethyl sulfate under alkaline conditions. For example, treatment of 3-hydroxyphenylpropanoic acid with methyl iodide in the presence of potassium carbonate yields the 3-methoxyphenyl intermediate.

Vilsmeier–Haack Formylation

The protected 3-methoxyphenyl compound is subjected to the Vilsmeier–Haack reaction. The reagent, generated from phosphorus oxychloride and a substituted formamide (e.g., N-methylformanilide), facilitates electrophilic aromatic substitution at the 4-position. The reaction proceeds via a chloroiminium ion intermediate, which acts as the electrophilic formylating agent.

Example Protocol

Esterification and Deprotection

The formylated intermediate is esterified with methanol under acidic conditions (e.g., H₂SO₄ or HCl). Subsequent demethylation of the methoxy group is achieved using boron tribromide (BBr₃) in DCM at –65°C. This step restores the phenolic hydroxyl group, yielding the target compound.

Key Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | N-methylformanilide, POCl₃, DCM | 78 | |

| Demethylation | BBr₃, DCM, –65°C | 89 |

Grignard-Based Alkylation Followed by Oxidation

This method leverages Grignard reagents to construct the branched propanoate moiety, as exemplified in a related patent.

Synthesis of 2-(4-Bromophenyl)-2-Methylpropyl Chloride

A neophyl chloride derivative is brominated at the 4-position using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). The resulting 2-(4-bromophenyl)-2-methylpropyl chloride serves as the Grignard precursor.

Grignard Reaction and Oxidation

The bromide is treated with magnesium in tetrahydrofuran (THF) to form the Grignard reagent, which is subsequently quenched with dry ice (CO₂) to yield the carboxylic acid. Esterification with methanol and sulfuric acid produces the methyl ester.

Example Protocol

Formylation via Directed Metalation

The aromatic ring is formylated using directed ortho-metalation (DoM). A lithium amide base (e.g., LDA) deprotonates the position ortho to the hydroxyl group, followed by reaction with DMF to introduce the formyl group.

Key Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Grignard Formation | Mg, THF, reflux | 85 | |

| Formylation | LDA, DMF, –78°C | 72 |

Direct Coupling of Preformed Fragments

A convergent approach involves coupling a formylated phenolic derivative with a preformed methyl propanoate moiety.

Suzuki–Miyaura Cross-Coupling

A boronic ester of the 4-formyl-3-hydroxyphenyl group is coupled with a methyl 2-methylpropanoate-derived halide using a palladium catalyst (e.g., Pd(PPh₃)₄). This method offers stereochemical control, particularly for chiral variants.

Example Protocol

Mitsunobu Reaction

The hydroxyl group of 4-formyl-3-hydroxyphenylpropanoic acid is esterified using methyl alcohol under Mitsunobu conditions (DIAD, PPh₃). This method is effective for acid-sensitive substrates.

Key Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 68 | |

| Mitsunobu Esterification | DIAD, PPh₃, MeOH | 81 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Vilsmeier–Haack | High regioselectivity, scalable | Requires protection/deprotection | 70–85 |

| Grignard/Oxidation | Robust for branched chains | Multi-step, sensitive to moisture | 65–80 |

| Suzuki Coupling | Stereochemical control | Costly catalysts, inert conditions | 60–75 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 2-(4-carboxy-3-hydroxyphenyl)-2-methylpropanoic acid.

Reduction: 2-(4-hydroxymethyl-3-hydroxyphenyl)-2-methylpropanoate.

Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences and Similarities

The compound’s closest analogues differ primarily in substituents on the phenyl ring or modifications to the ester/backbone groups. Below is a detailed analysis:

Table 1: Structural Comparison of Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate and Analogues

Functional Group Impact on Reactivity and Bioactivity

Formyl vs. Acetyl Groups: The formyl group in the target compound is more electrophilic than the acetyl group in Methyl 2-(4-acetylphenoxy)-2-methylpropanoate, enhancing its reactivity in condensation or nucleophilic addition reactions . Acetyl derivatives may exhibit improved metabolic stability due to reduced aldehyde reactivity, making them preferable in prodrug designs .

The (R)-enantiomer of the propanoate analogue introduces chirality, which could influence receptor binding specificity in bioactive compounds .

Halogenation and Bromination: Brominated analogues, such as Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate (5), demonstrate enhanced antitumor activity against melanoma and glioblastoma cell lines, attributed to halogen-induced lipophilicity and DNA intercalation .

Phenolic vs. Phenoxy Substituents: The phenolic hydroxyl group in the target compound enables hydrogen bonding, whereas phenoxy groups (e.g., in Methyl 2-(4-acetylphenoxy)-2-methylpropanoate) may enhance membrane permeability due to increased hydrophobicity .

Biological Activity

Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, and it has been the subject of research in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 1257397-49-1

The presence of a formyl group and a hydroxyphenyl moiety indicates potential reactivity and biological interactions, particularly in relation to antioxidant and anti-inflammatory activities.

Antioxidant Properties

Research has shown that compounds with similar structures exhibit significant antioxidant activity. The hydroxyl group in the phenolic structure is known to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that phenolic compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants, suggesting that this compound may possess similar effects .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been highlighted in several studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that derivatives with similar functionalities can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, compounds with structural similarities have been reported to inhibit proliferation in various cancer cell lines, including breast and colon cancer cells.

Molecular Targets

The biological activity of this compound is likely mediated through multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Interaction : It may interact with nuclear receptors involved in regulating inflammation and metabolism.

Pathway Analysis

Network pharmacology approaches have been employed to elucidate the pathways affected by this compound. Potential pathways include:

- NF-kB Signaling Pathway : Inhibition of this pathway could lead to reduced expression of inflammatory mediators.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways may explain its anticancer effects.

Study 1: Antioxidant Activity Assessment

A study conducted on various phenolic derivatives, including this compound, utilized DPPH and ABTS assays to evaluate antioxidant capacity. The results indicated a significant reduction in free radical levels, supporting the hypothesis of its antioxidant potential .

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests a promising anti-inflammatory effect that warrants further investigation .

Study 3: Anticancer Activity Evaluation

In vitro studies on breast cancer cell lines treated with varying concentrations of this compound exhibited dose-dependent inhibition of cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as a therapeutic agent against cancer .

Q & A

Q. What are the key considerations for designing a synthetic route for Methyl 2-(4-formyl-3-hydroxyphenyl)-2-methylpropanoate?

A robust synthetic route requires strategic protection of reactive functional groups (e.g., the phenolic hydroxyl and aldehyde groups) to avoid side reactions. For example, in a patent-derived synthesis (), intermediate compounds like ethyl 2-(2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate were used to introduce the formyl-hydroxyphenyl moiety via multi-step condensation and oxidation. Key steps include:

- Protection of hydroxyl groups using tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired cross-reactivity .

- LCMS and HPLC monitoring (e.g., m/z 403 [M+H]⁺, retention time 0.97 minutes) to confirm intermediate purity and reaction progress .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

1D and 2D NMR techniques are critical for confirming the positions of substituents. For instance:

- ¹H NMR identifies the phenolic hydroxyl proton (δ ~10–12 ppm) and the aldehyde proton (δ ~9–10 ppm).

- HSQC and HMBC correlations map the connectivity between the methylpropanoate ester, formyl group, and aromatic ring. Similar strategies were applied in limonoid derivatives to confirm substituent positions .

- Compare with analogs (e.g., methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate) to validate chemical shifts .

Q. What purification methods are effective for isolating this compound?

- Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) is ideal for separating polar intermediates.

- Recrystallization from ethanol or methanol can improve purity, as demonstrated in related spirocyclic compounds ().

- HPLC with UV detection (e.g., 254 nm) ensures final purity >95%, especially for compounds prone to oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental mass spectrometry data?

- High-resolution mass spectrometry (HRMS) resolves isotopic patterns and exact mass (e.g., Δ <2 ppm) to confirm molecular formula.

- Fragmentation analysis (MS/MS) identifies unexpected adducts or decomposition products. For example, a mismatch in m/z 403 [M+H]⁺ might indicate residual solvent or incomplete deprotection .

- Cross-validate with alternative techniques like X-ray crystallography (using SHELX for refinement) to resolve structural ambiguities .

Q. What strategies mitigate side reactions during the synthesis of the formyl-hydroxyphenyl moiety?

- Temperature control : Conduct reactions at 0–5°C to suppress aldol condensation of the aldehyde group.

- Selective oxidation : Use mild oxidizing agents (e.g., PCC or TEMPO/NaClO) to convert benzylic alcohols to aldehydes without over-oxidation .

- In situ protection : Temporarily mask the aldehyde as a hemiacetal during subsequent steps .

Q. How can researchers evaluate the compound’s bioactivity in inflammatory models?

- In vitro assays : Measure inhibition of IL-6 or NF-κB in THP-1 macrophages (see ). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values.

- Cell permeability : Employ fluorescent probes (e.g., APF or HPF) to confirm intracellular uptake .

- Metabolic stability : Assess half-life in liver microsomes to prioritize derivatives for in vivo studies .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations : Model interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock.

- QSAR models : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to guide synthetic modifications .

- DFT calculations : Predict reactive sites for functionalization (e.g., electrophilic aromatic substitution) .

Q. How can X-ray crystallography resolve challenges in structural elucidation?

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement of small-molecule crystals. For macromolecular complexes, SHELXPRO interfaces with CCP4 for high-resolution data .

- Twinned data refinement : Apply the HKLF5 format in SHELXL to handle twinning, common in sterically hindered derivatives .

Data Contradiction and Optimization

Q. How to troubleshoot low yields in the final esterification step?

- Catalyst screening : Compare p-toluenesulfonic acid (PTSA) vs. DMAP for ester formation efficiency.

- Solvent optimization : Use anhydrous dichloromethane or THF to minimize hydrolysis.

- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 80°C) .

Q. What analytical workflows validate purity when HPLC and NMR data conflict?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.